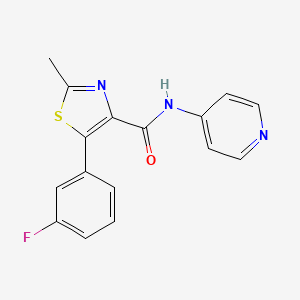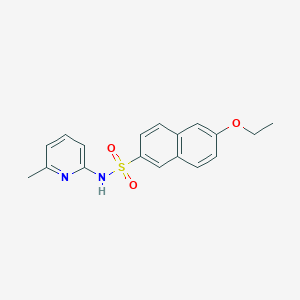![molecular formula C21H22N4O2 B12185848 N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12185848.png)
N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[4,3-e]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves a multi-step process. One common method includes the copper-catalyzed intramolecular amination followed by in situ oxidation of primary allylamines generated from the Morita–Baylis–Hillman adducts of 4-iodopyrazolecarbaldehydes . This synthetic methodology is versatile and not affected by the stereochemistry of the allylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with molecular targets such as kinases. It has been shown to inhibit the activity of CDK2 and GSK-3β, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of these kinases, preventing their normal function and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and anticancer activity.
Pyrazolo[3,4-b]pyridin-6-one derivatives: Known for their anticancer properties and similar mechanisms of action.
Uniqueness
N-(3-acetylphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its ability to selectively inhibit CDK2 and GSK-3β makes it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-12(2)25-20-17(11-22-25)19(16-8-5-9-18(16)24-20)21(27)23-15-7-4-6-14(10-15)13(3)26/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,23,27) |
InChI Key |
ABIIADJYWREGAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12185775.png)


![4-[(4-Heptyloxy-3-methylphenyl)sulfonyl]morpholine](/img/structure/B12185786.png)
![Tert-butyl 4-[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12185794.png)

![3-{3-[2-(3-Hydroxy-1-oxo-2,4-diazaspiro[4.4]non-3-en-2-yl)acetyl]-2,5-dimethyl pyrrolyl}thiolane-1,1-dione](/img/structure/B12185801.png)
![1-(4-{[2-(Furan-2-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B12185809.png)
![7-[(4-fluorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12185813.png)
![N-({[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine](/img/structure/B12185817.png)
![N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12185822.png)
![1-[3-(2-{[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]pyrrolidin-2-one](/img/structure/B12185825.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12185827.png)

